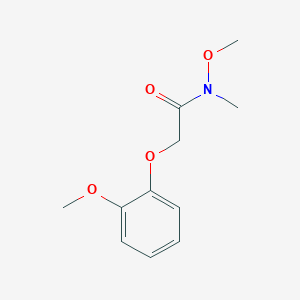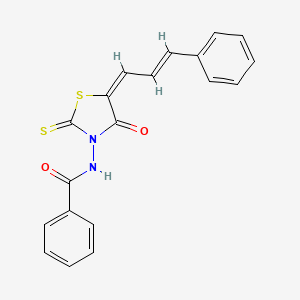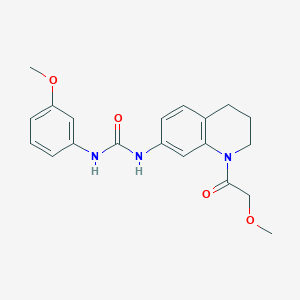
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea is a complex organic compound belonging to the class of ureas. The molecule's structural intricacy, with its tetrahydroquinoline core and multiple methoxy groups, grants it unique chemical and physical properties that have been of considerable interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of the Tetrahydroquinoline Core: : This step involves cyclization reactions starting from aniline derivatives.
Introduction of the Methoxyacetyl Group: : This is achieved through acylation reactions using methoxyacetyl chloride under basic conditions.
Formation of the Urea Derivative: : Finally, the urea moiety is introduced via a reaction with an isocyanate derivative, yielding the desired compound.
Industrial Production Methods
Scaling up the production for industrial applications often leverages continuous flow synthesis techniques to improve yield and ensure consistent quality. This involves optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: : The carbonyl groups in the acyl and urea functionalities can be reduced, affecting the compound's structure and activity.
Substitution: : The methoxy groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: : Halogenating agents, such as bromine or chlorine, in the presence of a catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea has garnered attention for its applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules, contributing to the development of new materials.
Biology: : Its unique structure allows it to act as a probe in biochemical assays, particularly in enzyme studies.
Medicine: : Investigated for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: : Employed in the manufacturing of specialty chemicals and advanced polymers.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate biological pathways, leading to its observed effects in various applications.
Comparación Con Compuestos Similares
Comparing 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea with similar compounds highlights its uniqueness:
1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : Lacks the urea moiety, resulting in different chemical properties and biological activities.
3-(3-Methoxyphenyl)urea: : Does not have the tetrahydroquinoline core, which significantly affects its chemical reactivity and applications.
Each of these compounds, while similar in structure, has distinct properties that make this compound unique in its capabilities and applications.
Propiedades
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-13-19(24)23-10-4-5-14-8-9-16(12-18(14)23)22-20(25)21-15-6-3-7-17(11-15)27-2/h3,6-9,11-12H,4-5,10,13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULZZCZLFCTADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)
![10-(2,4-difluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2552544.png)
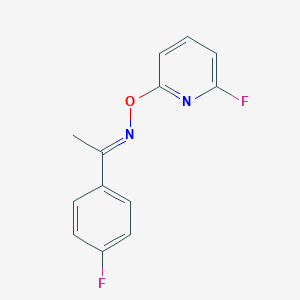
![N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2552548.png)

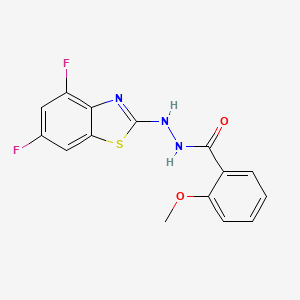
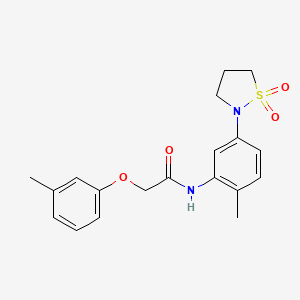
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552553.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)
![ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)
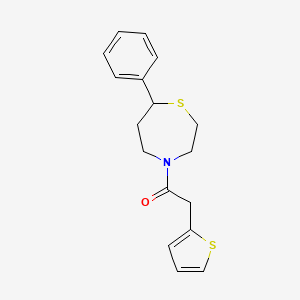
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B2552557.png)
